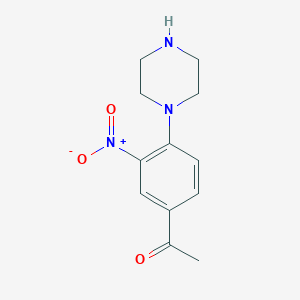
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone is an organic compound with the molecular formula C12H15N3O3 It is characterized by the presence of a nitro group, a piperazine ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone can be synthesized through a multi-step process. One common method involves the nitration of 4-piperazin-1-ylphenyl ethanone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process. After nitration, the product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-(3-Amino-4-piperazin-1-ylphenyl)ethanone.
Substitution: Various N-substituted piperazine derivatives.
Oxidation: 1-(3-Nitro-4-piperazin-1-ylphenyl)acetic acid.
Scientific Research Applications
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions. The ethanone moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)ethanone: Lacks the piperazine ring, making it less versatile in terms of functionalization.
1-(4-Piperazin-1-ylphenyl)ethanone: Lacks the nitro group, which reduces its potential for redox reactions.
1-(3-Amino-4-piperazin-1-ylphenyl)ethanone: The amino group provides different reactivity compared to the nitro group.
Uniqueness
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone is unique due to the combination of the nitro group, piperazine ring, and ethanone moiety. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(3-nitro-4-piperazin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15N3O3/c1-9(16)10-2-3-11(12(8-10)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
GHEDOFZBDHZHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11055304.png)
![1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11055306.png)
![3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11055307.png)
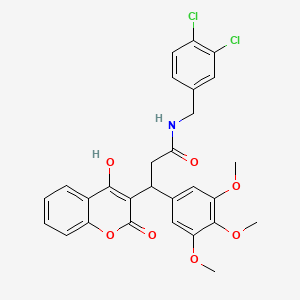
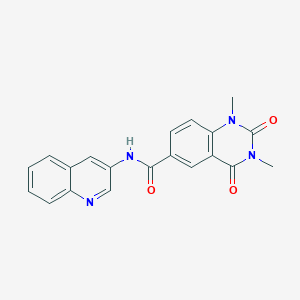
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11055321.png)
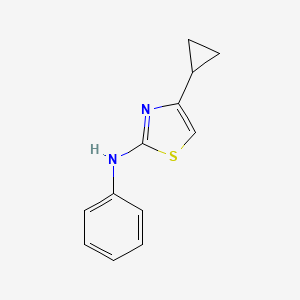
![N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11055330.png)
![ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11055345.png)
![2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11055347.png)
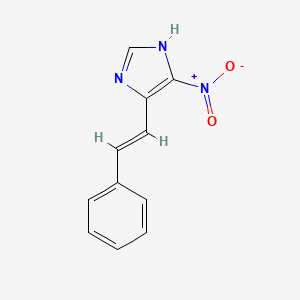
![Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11055358.png)
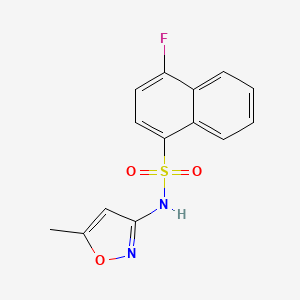
![4-(3,4-Dihydroxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11055367.png)
